molecular formula C18H22NO3P B14914434 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

Cat. No.: B14914434
M. Wt: 331.3 g/mol
InChI Key: URLNWSLALFTHCI-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phosphinan-2-yl group and the oxido functionality makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C18H22NO3P

Molecular Weight

331.3 g/mol

IUPAC Name

4-ethyl-N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline

InChI

InChI=1S/C18H22NO3P/c1-2-15-9-11-17(12-10-15)19-18(16-7-4-3-5-8-16)23(20)21-13-6-14-22-23/h3-5,7-12,18-19H,2,6,13-14H2,1H3

InChI Key

URLNWSLALFTHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(C2=CC=CC=C2)P3(=O)OCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine typically involves the reaction of 4-ethylphenylamine with a phosphorodiamidate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The oxido group can participate in oxidation reactions, often leading to the formation of phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the amine nitrogen .

Scientific Research Applications

(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine involves its interaction with specific molecular targets. The oxido group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the oxido functionality on the phosphinan-2-yl group differentiates it from similar compounds, providing unique opportunities for its application in various fields .

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